![molecular formula C24H29N3O7S2 B2632492 2-(4-(吡咯烷-1-磺酰)苯甲酰胺)-4,5-二氢噻吩并[2,3-c]吡啶-3,6(7H)-二甲酸二乙酯 CAS No. 449781-64-0](/img/structure/B2632492.png)

2-(4-(吡咯烷-1-磺酰)苯甲酰胺)-4,5-二氢噻吩并[2,3-c]吡啶-3,6(7H)-二甲酸二乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

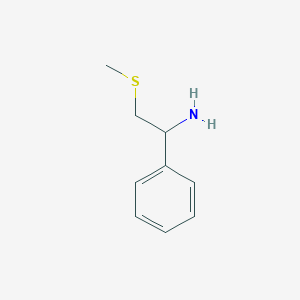

The compound appears to contain a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry, used to create compounds for the treatment of various diseases . The compound also contains a pyridine ring, which is a six-membered ring with two nitrogen atoms .

Molecular Structure Analysis

The structure of the compound would likely be determined by the pyrrolidine and pyridine rings, as well as the sulfonyl, benzamido, and dihydrothieno groups. The exact structure would depend on the positions of these groups on the rings .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the pyrrolidine ring could contribute to the compound’s stereochemistry .科学研究应用

Medicinal Chemistry and Drug Development

The pyrrolidine ring in this compound serves as a versatile scaffold for designing novel biologically active molecules. Medicinal chemists often exploit the pyrrolidine ring due to several key features:

Researchers can use this compound as a starting point to develop new drugs targeting specific diseases. By modifying substituents on the pyrrolidine ring, they can fine-tune pharmacological properties and selectivity .

Protoporphyrinogen Oxidase (PPO) Inhibition

Analogous pyrrolidine derivatives have demonstrated potential as protoporphyrinogen oxidase (PPO) inhibitors. PPO plays a crucial role in the biosynthesis of heme, making it an attractive target for herbicides. The synthesized compounds exhibit good to excellent PPO inhibition activity and significant herbicidal effects .

Antibacterial Activity

The compound’s structure, particularly the N’-substituents and 4’-phenyl substituents, influences its antibacterial activity. Researchers have observed varying antibacterial effects based on the specific substituents. For instance, N’-Ph (phenyl) substituents tend to enhance antibacterial activity .

Anti-HIV Activity

Certain pyrrolidine derivatives have been evaluated for their anti-HIV activity. These compounds were screened against HIV-1 and HIV-2 strains in acutely infected cells. While further studies are needed, this highlights the potential of pyrrolidine-based structures in antiviral drug development .

Synthetic Strategies

Researchers can construct the pyrrolidine ring from different cyclic or acyclic precursors. Additionally, functionalization of preformed pyrrolidine rings (e.g., proline derivatives) provides flexibility in synthetic approaches. The stereoisomers and spatial orientation of substituents significantly impact the biological profile of drug candidates .

Other Applications

Beyond the mentioned fields, pyrrolidine-containing compounds have been investigated in diverse areas, including enzyme inhibition, ligand design, and molecular recognition. Their unique structural features continue to inspire innovative research .

作用机制

Target of Action

The compound contains a pyrrolidine ring, which is a common feature in many biologically active compounds . Pyrrolidine derivatives have been found to interact with a variety of biological targets, including enzymes and receptors . The exact target of “diethyl 2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate” would depend on the specific configuration and functional groups of the molecule.

Mode of Action

The mode of action would depend on the specific target of the compound. For example, if the target is an enzyme, the compound might act as an inhibitor, preventing the enzyme from carrying out its normal function . The presence of the pyrrolidine ring could contribute to the stereochemistry of the molecule, potentially influencing its binding to the target .

Biochemical Pathways

The affected pathways would depend on the specific target of the compound. For example, if the target is involved in a particular metabolic pathway, the compound could affect the overall functioning of that pathway .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would be influenced by its chemical structure. For example, the presence of the pyrrolidine ring could affect the compound’s solubility and stability, potentially influencing its absorption and distribution .

Result of Action

The molecular and cellular effects of the compound’s action would depend on its specific mode of action and the biochemical pathways it affects. For example, if the compound acts as an enzyme inhibitor, it could lead to a decrease in the production of certain metabolites .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, certain functional groups in the compound might be sensitive to changes in pH .

未来方向

属性

IUPAC Name |

diethyl 2-[(4-pyrrolidin-1-ylsulfonylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29N3O7S2/c1-3-33-23(29)20-18-11-14-26(24(30)34-4-2)15-19(18)35-22(20)25-21(28)16-7-9-17(10-8-16)36(31,32)27-12-5-6-13-27/h7-10H,3-6,11-15H2,1-2H3,(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTPZADRDCDNEDU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC2=C1CCN(C2)C(=O)OCC)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29N3O7S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

535.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

diethyl 2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-methyl-2-((1-((3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazol-5-yl)sulfonyl)piperidin-4-yl)sulfonyl)acetamide](/img/structure/B2632410.png)

![2-{4-[5-(2-furyl)-1H-pyrazol-3-yl]piperidino}acetonitrile](/img/structure/B2632411.png)

![Benzyl 2-thia-5-azabicyclo[2.2.1]heptane-5-carboxylate](/img/structure/B2632412.png)

![6,7-dimethyl-8-(1-naphthyl)-7,8-dihydro-6H-[1,3]dioxolo[4,5-g]chromen-6-ol](/img/structure/B2632415.png)

![[2-[(3-Nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(4-piperidin-1-ylsulfonylphenyl)methanone](/img/structure/B2632416.png)

![2-[(3,3-Difluorocyclobutyl)methoxy]-4-methylpyrimidine](/img/structure/B2632419.png)

![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(2-fluorophenoxy)acetamide](/img/structure/B2632424.png)

![N-[1-[4-Cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]piperidin-4-yl]prop-2-enamide](/img/structure/B2632429.png)

![2-[1-Hydroxy-4-[(2,4,5-trimethylphenyl)sulfonylamino]naphthalen-2-yl]sulfanylacetic acid](/img/structure/B2632430.png)